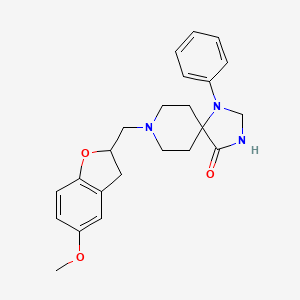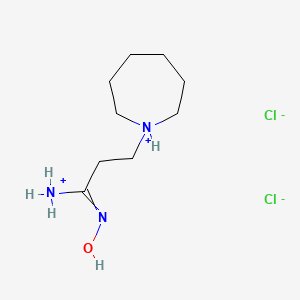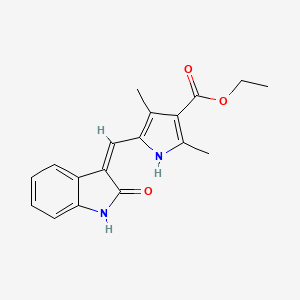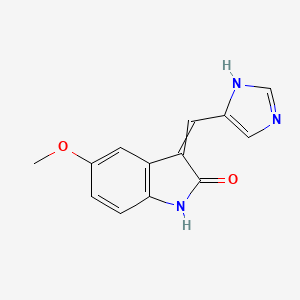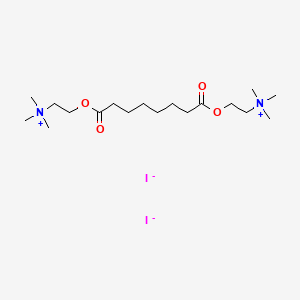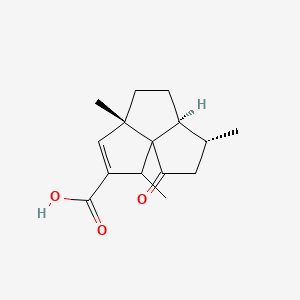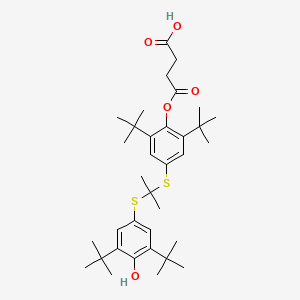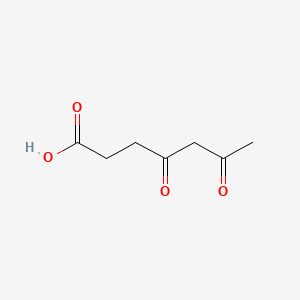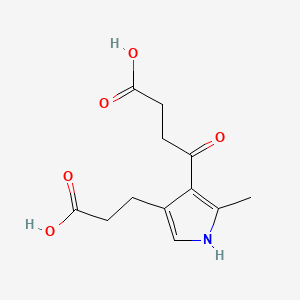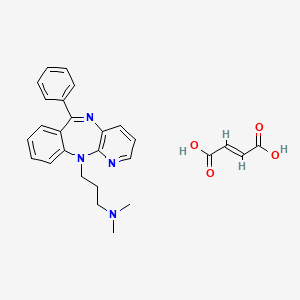
Tampramine fumarate
Overview
Description
Tampramine fumarate, also known as AHR-9377, is a tricyclic antidepressant (TCA) that was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor and has negligible affinity for adrenergic, histaminergic, and muscarinic receptors .
Molecular Structure Analysis
Tampramine fumarate has a molecular formula of C27H28N4O4 . The InChIKey, which is a unique identifier for chemical substances, is USQAILMOWHOBTK-WLHGVMLRSA-N .Scientific Research Applications
Antidepressant Research
Tampramine fumarate: is recognized for its potent antidepressant activity. It acts as a selective, noncompetitive norepinephrine (NE) reuptake inhibitor . This mechanism of action makes it a valuable compound for studying the pathophysiology of depression and the development of antidepressant therapies. Research involving Tampramine fumarate can lead to a better understanding of NE’s role in mood regulation and the potential for targeted treatment options for depressive disorders.
Neurochemical Studies
The compound’s ability to inhibit NE reuptake is also significant for neurochemical studies. By altering NE levels in the brain, researchers can investigate the neurochemical pathways involved in various neurological disorders . This can provide insights into the development of new therapeutic strategies for conditions such as ADHD, anxiety disorders, and other NE-related dysfunctions.
Oncology and Metabolic Research
Recent studies have indicated a link between cellular metabolism and cancer growth. Tampramine fumarate’s influence on mitochondrial functions and its association with reactive oxygen species (ROS) and oncometabolite accumulations can be pivotal in understanding cancer metabolism . This opens up avenues for exploring targeted cancer therapies, particularly in lung cancer, where mitochondrial dysfunction plays a crucial role.
Hypoxia-Inducible Factor (HIF-1α) Activation Studies
Tampramine fumarate has been associated with the activation of HIF-1α, a crucial factor in cellular responses to hypoxia . This connection is particularly relevant in cancer research, where HIF-1α plays a role in tumor growth and survival. Investigating Tampramine fumarate’s impact on HIF-1α could lead to novel approaches in cancer treatment, especially in hypoxic tumor microenvironments.
Mitochondrial Dysfunction Analysis
The compound’s effect on mitochondrial dysfunction is a key area of interest. By studying how Tampramine fumarate influences mitochondrial ROS and TCA cycle genes, researchers can gain a deeper understanding of mitochondrial diseases and potential therapeutic interventions .
Mechanism of Action
Target of Action
Tampramine Fumarate, also known as AHR-9377, is a tricyclic antidepressant (TCA) that was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor and has negligible affinity for adrenergic, histaminergic, and muscarinic receptors . This means that its primary target is the norepinephrine transporter (NET) , which is responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Tampramine Fumarate inhibits the reuptake of norepinephrine by blocking the norepinephrine transporter . This results in an increased concentration of norepinephrine in the synaptic cleft, which can then bind to and activate post-synaptic norepinephrine receptors . This increased activation of norepinephrine receptors can lead to various physiological changes, depending on the specific type of receptor and its location in the body .
Biochemical Pathways
The primary biochemical pathway affected by Tampramine Fumarate is the norepinephrine signaling pathway . This can lead to increased activation of various downstream signaling pathways, depending on the specific type of norepinephrine receptor and its location in the body .
Result of Action
The increased activation of norepinephrine receptors caused by Tampramine Fumarate can lead to various physiological changes, depending on the specific type of receptor and its location in the body . For example, increased activation of norepinephrine receptors in the brain can lead to increased alertness, arousal, and mood . Tampramine Fumarate was found to be effective in the forced swim test (FST) model of depression in animal studies .
Future Directions
properties
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4.C4H4O4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27;5-3(6)1-2-4(7)8/h3-8,10-15H,9,16-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQAILMOWHOBTK-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tampramine fumarate | |
CAS RN |
83166-18-1 | |
| Record name | Tampramine fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83166-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tampramine fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAMPRAMINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G81BBX0DG1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




